molecular formula C7H11NO3 B13812079 (2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde

(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde

Cat. No.: B13812079
M. Wt: 157.17 g/mol
InChI Key: YJBUFFFCLYRRGQ-NKWVEPMBSA-N
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Description

(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde is a heterocyclic compound that features a unique oxazolo-oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Mitsunobu reaction followed by sequential cyclization . This method allows for the efficient and stereoselective formation of the desired oxazolo-oxazine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Mitsunobu reaction and cyclization steps to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazolo-oxazine ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted oxazolo-oxazine derivatives.

Mechanism of Action

The mechanism of action of (2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolo-oxazine ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde is unique due to its specific oxazolo-oxazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde

InChI

InChI=1S/C7H11NO3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h4,6-7H,1-3,5H2/t6-,7+/m0/s1

InChI Key

YJBUFFFCLYRRGQ-NKWVEPMBSA-N

Isomeric SMILES

C1COC[C@H]2N1O[C@H](C2)C=O

Canonical SMILES

C1COCC2N1OC(C2)C=O

Origin of Product

United States

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